molecular formula C28H25FN6O2 B11291908 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Katalognummer: B11291908
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: LZHWUBMAQRPRPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative characterized by a fused bicyclic core structure. Its molecular architecture includes a triazolo[1,5-a]quinazolin-5(4H)-one scaffold substituted at position 3 with a 2-fluorophenyl group and at position 8 with a 4-(2,5-dimethylphenyl)piperazine-1-carbonyl moiety.

The 2-fluorophenyl substituent introduces electronegativity and steric effects, while the 2,5-dimethylphenyl group on the piperazine ring may enhance lipophilicity and influence receptor binding kinetics. Such structural features are critical in optimizing pharmacokinetic properties like logP, solubility, and metabolic stability .

Eigenschaften

Molekularformel

C28H25FN6O2

Molekulargewicht

496.5 g/mol

IUPAC-Name

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C28H25FN6O2/c1-17-7-8-18(2)23(15-17)33-11-13-34(14-12-33)28(37)19-9-10-21-24(16-19)35-26(30-27(21)36)25(31-32-35)20-5-3-4-6-22(20)29/h3-10,15-16,32H,11-14H2,1-2H3

InChI-Schlüssel

LZHWUBMAQRPRPZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 8-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-on umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Die Syntheseroute beginnt typischerweise mit der Herstellung des Triazolochinazolin-Kerns, gefolgt von der Einführung der Fluorphenyl- und Dimethylphenylgruppen. Der Piperazinring wird dann durch eine Reihe von nukleophilen Substitutionsreaktionen eingebaut. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen zur Steigerung von Ausbeute und Reinheit beinhalten, wie z. B. den Einsatz von Hochdruckreaktoren und fortschrittlichen Reinigungstechniken .

Analyse Chemischer Reaktionen

Diese Verbindung durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Sie kann unter Verwendung starker Oxidationsmittel oxidiert werden, was zur Bildung von Chinazolin-Derivaten führt.

    Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Triazolochinazolin-Verbindungen führt.

    Substitution: Nukleophile Substitutionsreaktionen sind häufig, insbesondere am Piperazinring, wo verschiedene Substituenten eingeführt werden können.

    Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one in anticancer research. The incorporation of piperazine and fluorine moieties into heterocyclic frameworks has been shown to enhance cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have demonstrated selective toxicity towards lung carcinoma cells while sparing healthy cells .

CNS Disorders

The piperazine moiety is often associated with neuroactive properties. Compounds containing piperazine derivatives have been investigated for their effects on neurotransmitter systems and their potential to treat CNS disorders such as anxiety and depression. The specific compound under study may exhibit similar properties due to its structural characteristics that facilitate interaction with CNS receptors.

Metabolic Syndrome Treatment

Research indicates that quinazoline derivatives can inhibit enzymes related to metabolic pathways. For example, compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 are being explored for their ability to treat conditions associated with metabolic syndrome, such as type 2 diabetes and obesity. The compound's structure suggests it may possess similar inhibitory effects .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure of this compound is crucial for its biological activity:

  • Piperazine Ring : Enhances solubility and bioavailability.
  • Fluorine Substitution : Modifies lipophilicity and can improve binding affinity to biological targets.
  • Triazole Moiety : Known for its role in increasing the potency of pharmaceutical agents through hydrogen bonding interactions.

Case Studies

Several studies have focused on similar compounds to elucidate their therapeutic potential:

StudyCompoundFindings
Benzoxazole derivativesShowed selective anticancer activity against A-549 lung carcinoma cells.
Pyrazole-type compoundsIndicated potential for treating metabolic disorders through enzyme inhibition.
Piperazine derivativesDemonstrated neuroactive properties beneficial for CNS disorders.

Wirkmechanismus

The mechanism of action of 8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes such as cell signaling, gene expression, and metabolic pathways . The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with three analogs, highlighting key structural and physicochemical differences:

Parameter Target Compound E543-0471 E543-0314 8-(4-Phenylpiperazine)-3-phenyl Analog
Molecular Formula C₂₇H₂₄FN₅O₂ C₂₅H₂₀FN₇O₂ C₂₆H₂₁ClN₆O₂ C₂₈H₂₆N₆O₂
Molecular Weight 485.51 g/mol 469.48 g/mol 484.94 g/mol 478.55 g/mol
Substituents - 3-(2-Fluorophenyl)
- 8-[4-(2,5-dimethylphenyl)piperazine-carbonyl]
- 3-(4-Fluorophenyl)
- 8-[4-(pyridin-2-yl)piperazine-carbonyl]
- 3-(4-Chlorophenyl)
- 8-[4-phenylpiperazine-carbonyl]
- 3-Phenyl
- 8-[4-phenylpiperazine-carbonyl]
logP Predicted: ~3.8 (estimated via analogs) Not reported 3.546 Predicted: ~3.9 (based on phenyl substituent)
Hydrogen Bond Acceptors 6 7 6 6
Hydrogen Bond Donors 1 1 1 1
Polar Surface Area (Ų) ~70 (analog-based) Not reported 70.139 ~70 (analog-based)

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2-fluorophenyl group and 2,5-dimethylphenylpiperazine moiety yield a logP comparable to E543-0314 (Cl-substituted, logP 3.546) but slightly lower than the phenyl-substituted analog (predicted logP ~3.9). Fluorine’s electronegativity reduces lipophilicity relative to chlorine or non-halogenated groups .

Steric and Electronic Influences: The 2,5-dimethylphenyl group on the piperazine (target compound) may improve metabolic stability compared to E543-0314’s unsubstituted phenylpiperazine, as methyl groups can block oxidative metabolism .

Bioactivity Correlations: While direct biological data for the target compound are unavailable in the provided evidence, analogs like E543-0314 and E543-0471 suggest that triazoloquinazolinones with piperazine-carbonyl groups exhibit affinity for CNS targets, possibly due to the piperazine’s ability to engage amine receptors .

Crystallographic Data:

notes that the triazoloquinazoline fused-ring system is planar, with substituent phenyl rings oriented at specific angles (e.g., 59.3° for phenoxy groups). This planarity may facilitate π-π stacking interactions in biological targets, while substituent orientation influences binding pocket compatibility .

Biologische Aktivität

The compound 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a novel derivative belonging to the class of triazole and quinazoline compounds. Its structural complexity suggests potential for diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

  • C : 23
  • H : 26
  • N : 6
  • O : 2

Structural Representation

The compound features a triazole ring fused with a quinazoline moiety, which is known for its pharmacological significance.

Molecular Weight

  • 418.5 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the quinazoline and triazole rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study published in Pharmaceutical Research reported that derivatives of quinazoline effectively inhibited the growth of human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 10 to 20 µM, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Compounds with similar piperazine moieties have demonstrated broad-spectrum antibacterial and antifungal activities.

Research Findings:

In vitro studies have shown that derivatives of this class exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For example, a derivative with a piperazine structure showed an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes involved in DNA synthesis or repair.
  • Receptor Modulation : The piperazine moiety could interact with neurotransmitter receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Modifications at specific positions on the triazole or quinazoline rings can enhance potency or selectivity for particular biological targets.

Table: Structure-Activity Relationship Insights

ModificationBiological ActivityReference
2-Fluoro substitution on phenyl ringIncreased anticancer activity
Dimethyl substitution on piperazineEnhanced antibacterial efficacy
Carbonyl group at position 1Improved enzyme inhibition

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.